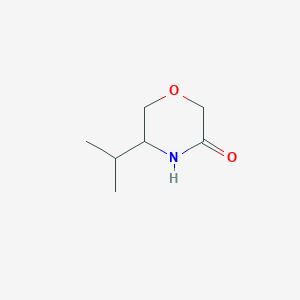

5-Isopropylmorpholin-3-one

Description

BenchChem offers high-quality 5-Isopropylmorpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylmorpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-propan-2-ylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOLJYXTOMTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602031 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-60-5 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 5-Isopropylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction: The Morpholin-3-one Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[1] Its saturated, heterocyclic structure can improve aqueous solubility, metabolic stability, and receptor binding affinity. The morpholin-3-one core, a lactam derivative of morpholine, retains these beneficial attributes while introducing a reactive handle for further chemical modification. The substitution at the C5 position with an isopropyl group, as in 5-isopropylmorpholin-3-one, is of significant interest as it introduces a lipophilic moiety that can influence biological activity and target engagement. This guide provides a comprehensive overview of the predicted chemical properties and a plausible synthetic route to this novel compound.

Proposed Synthesis of 5-Isopropylmorpholin-3-one

The synthesis of 5-substituted morpholin-3-ones can be achieved through the intramolecular cyclization of appropriately functionalized acyclic precursors.[2][3] A logical and efficient strategy for the synthesis of 5-isopropylmorpholin-3-one involves the N-acylation of an amino alcohol with a protected α-hydroxy acid, followed by deprotection and intramolecular cyclization.

The proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for 5-Isopropylmorpholin-3-one.

This three-step synthesis begins with the coupling of 2-aminoethanol with a protected form of 2-hydroxy-3-methylbutanoic acid. The protecting group (PG) on the hydroxyl function is crucial to prevent side reactions during the acylation step. Following successful amide bond formation, the protecting group is removed to yield the linear precursor. The final step involves a base-mediated intramolecular cyclization, where the alkoxide generated from the primary alcohol displaces a suitable leaving group (or in this case, the amide nitrogen attacks an activated ester) to form the morpholin-3-one ring.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of 5-Isopropylmorpholin-3-one are summarized in the table below. These values are extrapolated from the parent morpholin-3-one and related alkyl-substituted analogues.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. |

| pKa (of N-H) | ~16-18 (typical for a lactam N-H) |

Spectroscopic Characterization (Anticipated)

The structural elucidation of 5-Isopropylmorpholin-3-one would rely on a combination of spectroscopic techniques. The anticipated spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A multiplet for the methine proton of the isopropyl group.

-

A multiplet for the proton at the C5 position.

-

Distinct multiplets for the diastereotopic protons at the C2 and C6 positions.

-

A broad singlet for the N-H proton of the lactam.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals for the two methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

Signals for the methylene carbons at C2 and C6.

-

A signal for the methine carbon at C5.

-

A downfield signal for the carbonyl carbon (C3) of the lactam.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the lactam.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A C-O-C stretching band around 1100-1200 cm⁻¹.

-

-

MS (Mass Spectrometry):

Reactivity and Chemical Properties

The chemical reactivity of 5-Isopropylmorpholin-3-one is primarily dictated by the lactam functionality and the presence of the N-H proton.

Figure 2: General reactivity of the morpholin-3-one scaffold.

-

N-Alkylation and N-Acylation: The N-H proton is acidic and can be deprotonated with a suitable base to form a nucleophilic amide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.[7][8][9][10][11]

-

Carbonyl Group Reactivity: The lactam carbonyl can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding 5-isopropylmorpholine. Acid or base-catalyzed hydrolysis will open the ring to produce the corresponding amino acid derivative.

-

α-Carbon Reactivity: The protons on the carbon adjacent to the carbonyl (C2) are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then participate in alkylation reactions.[8][9][10][11]

Safety and Handling

While specific safety data for 5-Isopropylmorpholin-3-one is unavailable, general precautions for handling morpholin-3-one and its derivatives should be followed. The parent compound, morpholin-3-one, is classified as a substance that causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hypothetical Experimental Protocol: Synthesis of 5-Isopropylmorpholin-3-one

This protocol is a hypothetical procedure based on the proposed synthetic route and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of N-(2-Hydroxyethyl)-2-hydroxy-3-methylbutanamide

-

To a solution of 2-hydroxy-3-methylbutanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture for 15 minutes, then add 2-aminoethanol (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 5-Isopropylmorpholin-3-one

-

Dissolve the N-(2-hydroxyethyl)-2-hydroxy-3-methylbutanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-isopropylmorpholin-3-one.

References

- Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819.

-

PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]

- Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2949.

- Fisher Scientific. (2016).

- Carreira, E. M., et al. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation.

- Bode, J. W., & Morandi, B. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 834–837.

- BenchChem. (n.d.).

- Ortiz, K. G., et al. (2024).

- ChemicalBook. (n.d.). 4-(4-aminophenyl)morpholin-3-one(438056-69-0) 1h nmr.

- Overman, L. E., & Stokker, G. E. (1976). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Journal of Polymer Science: Polymer Chemistry Edition, 14(11), 2727-2738.

- McMurry, J. (2024). 22.7: Alkylation of Enolate Ions. In Organic Chemistry (10th ed.). LibreTexts.

- De Nino, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Sarlah, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6483–6491.

- ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.

- Reddy, P. V. N., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11987–11995.

- Johnson Matthey PLC. (1987). U.S. Patent No. 4,647,663. U.S.

- Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.

- Moser, A. (2008).

- The Organic Chemistry Tutor. (2023, February 14).

- Wipf, P., & Maciejewski, J. P. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 514–520.

- Dong, X.-Y., et al. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Journal of the American Chemical Society.

- Russo, N., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition.

- Kikelj, D. (2012). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 43(32).

- Zúñiga, F. A., et al. (n.d.).

- Wipf, P., & Maciejewski, J. P. (2024).

- Bode, J. W., & Morandi, B. (2017). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 94, 187-205.

- Lee, K. T., et al. (2016). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 182.160.97.198:8080 [182.160.97.198:8080]

- 10. m.youtube.com [m.youtube.com]

- 11. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Guide to (S)-5-Isopropylmorpholin-3-one: A Key Chiral Intermediate in Modern Drug Development

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Isopropylmorpholin-3-one (CAS Number: 127958-60-5) is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure is integral to the efficacy of various modern therapeutics, most notably as a key intermediate in the industrial synthesis of the antiemetic drug, Aprepitant. This guide provides an in-depth technical overview of (S)-5-Isopropylmorpholin-3-one, covering its chemical and physical properties, plausible synthetic and purification strategies, analytical characterization, and its critical role in pharmaceutical manufacturing. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile intermediate in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Chiral Morpholinones

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] When a carbonyl group is introduced at the 3-position, forming a morpholin-3-one, the resulting lactam offers a unique combination of hydrogen bonding capabilities and conformational rigidity. The chirality at the 5-position, as seen in (S)-5-Isopropylmorpholin-3-one, is of paramount importance, as the stereochemistry of drug molecules often dictates their biological activity. In many instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even elicit undesirable side effects.

(S)-5-Isopropylmorpholin-3-one's significance is underscored by its role as a crucial intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The precise stereochemistry of this intermediate is essential for the final drug's ability to bind effectively to its target receptor.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (S)-5-Isopropylmorpholin-3-one is fundamental for its effective use in synthesis and for ensuring its quality and stability.

| Property | Value | Source |

| CAS Number | 127958-60-5 | Internal Database |

| Molecular Formula | C₇H₁₃NO₂ | Internal Database |

| Molecular Weight | 143.18 g/mol | Internal Database |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Melting Point | Not explicitly available; expected to be a low-melting solid | General Chemical Knowledge |

| Boiling Point | Not available (likely decomposes at high temperatures) | General Chemical Knowledge |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | General Chemical Knowledge |

| pKa | The amide proton is weakly acidic, while the nitrogen is not significantly basic. | General Chemical Knowledge |

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The isopropyl group will present as a doublet for the two methyl groups and a multiplet for the methine proton. The protons on the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature.

-

Isopropyl Methyls (-CH(C H₃)₂): A doublet, integrating to 6H.

-

Isopropyl Methine (-C H(CH₃)₂): A multiplet (septet or octet), integrating to 1H.

-

Morpholine Ring Protons (-C H₂-O-C H₂- and -C H-): A series of multiplets in the upfield region, integrating to a total of 5H.

-

Amide Proton (-N H-): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C =O): A signal in the downfield region, characteristic of a lactam carbonyl.

-

Isopropyl Carbons (-C H(C H₃)₂): Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

-

Morpholine Ring Carbons (-C H₂-O-C H₂- and -C H-): Three distinct signals for the three carbon atoms in the morpholine ring.

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern is expected to involve the loss of the isopropyl group, cleavage of the morpholine ring, and other characteristic fragmentations of amides and ethers.[3]

Synthesis and Purification Strategies

While a specific, detailed industrial synthesis for (S)-5-Isopropylmorpholin-3-one is proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established methods for constructing morpholin-3-one rings.[4] The key challenge lies in establishing the desired stereochemistry at the C5 position.

Proposed Enantioselective Synthesis

A common and effective strategy for synthesizing chiral morpholin-3-ones involves the cyclization of a chiral amino alcohol with a haloacetyl halide.

Caption: Proposed two-step synthesis of (S)-5-Isopropylmorpholin-3-one.

Step-by-Step Protocol:

-

N-Acylation: (S)-Valinol is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane at a reduced temperature (e.g., 0 °C) to form the N-(2-chloroacetyl)-(S)-valinol intermediate. The base neutralizes the HCl generated during the reaction.

-

Intramolecular Williamson Ether Synthesis (Cyclization): The intermediate from step 1 is treated with a strong, non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). This deprotonates the hydroxyl group, which then undergoes an intramolecular nucleophilic substitution with the chloroacetyl group to form the morpholin-3-one ring.[4]

Causality Behind Experimental Choices:

-

(S)-Valinol as Chiral Precursor: The use of enantiomerically pure (S)-valinol as the starting material directly installs the desired stereocenter at the C5 position of the final product.

-

Two-Step Approach: Separating the acylation and cyclization steps allows for better control over each reaction and facilitates the purification of the intermediate if necessary.

-

Choice of Bases: A weaker base like triethylamine is sufficient for the initial acylation, while a stronger base like sodium hydride is required to deprotonate the alcohol for the subsequent cyclization.

Purification and Chiral Analysis

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and to ensure high enantiomeric purity.

Purification Workflow:

Caption: A typical purification and analysis workflow for (S)-5-Isopropylmorpholin-3-one.

Detailed Methodologies:

-

Aqueous Workup and Extraction: After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. This removes inorganic salts and other water-soluble impurities.

-

Silica Gel Chromatography: Flash column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from any remaining impurities.

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice.[5] A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee). The mobile phase typically consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).[5][6]

Application in Drug Development: The Aprepitant Case Study

The primary application of (S)-5-Isopropylmorpholin-3-one is as a key chiral intermediate in the synthesis of Aprepitant.[1][2] The synthesis of Aprepitant involves the construction of a complex molecule with multiple stereocenters, and the use of pre-defined chiral building blocks like (S)-5-Isopropylmorpholin-3-one is a common and efficient strategy in industrial-scale synthesis.

Logical Relationship in Aprepitant Synthesis:

Caption: The role of (S)-5-Isopropylmorpholin-3-one in the synthesis of Aprepitant.

The isopropyl group and the stereocenter at the 5-position of the morpholinone ring are incorporated into the final structure of Aprepitant, highlighting the importance of starting with an enantiomerically pure intermediate. Any contamination with the (R)-enantiomer would lead to the formation of a diastereomeric impurity in the final drug product, which would be difficult and costly to remove.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling (S)-5-Isopropylmorpholin-3-one and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-5-Isopropylmorpholin-3-one stands as a testament to the critical role of chiral intermediates in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical nature make it an indispensable building block for the creation of complex and life-changing medicines like Aprepitant. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and application, intended to equip researchers and drug development professionals with the foundational knowledge necessary to effectively and safely utilize this important molecule in their scientific pursuits. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral intermediates such as (S)-5-Isopropylmorpholin-3-one will only increase.

References

-

ResearchGate. (2025). Chapter 10 Synthesis of aprepitant. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

- Google Patents. (n.d.). CN104557760A - Preparation method of aprepitant intermediate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.

-

At Tianming Pharmaceutical. (n.d.). Chiral Intermediates: Precision Molecules Driving Pharma. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Morpholinone on Newcrom R1 HPLC column. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). US20160031867A1 - An improved process for the preparation of aprepitant.

-

International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]

- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. carlroth.com:443 [carlroth.com:443]

A Technical Guide to 5-Isopropylmorpholin-3-one: Physicochemical Properties and Synthetic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Isopropylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the broader class of morpholin-3-ones. The guide establishes the probable molecular formula and weight of 5-Isopropylmorpholin-3-one and situates the compound within the context of established synthetic strategies and pharmacological significance of the morpholin-3-one scaffold. Key sections include an analysis of the molecule's physicochemical properties, a discussion of general synthetic pathways for substituted morpholin-3-ones, and an exploration of the therapeutic potential inherent to this structural class. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating the morpholine-3-one core.

Introduction: The Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][2] The morpholin-3-one core, a derivative of morpholine featuring a ketone group at the 3-position, retains these advantageous properties while providing a key site for further chemical modification. This versatile building block is found in a variety of compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[3][4]

This guide focuses on the specific, yet sparsely documented, derivative: 5-Isopropylmorpholin-3-one. By examining its predicted properties and the well-established chemistry of the parent scaffold, we aim to provide a valuable resource for its synthesis and potential application in drug discovery programs.

Physicochemical Properties of 5-Isopropylmorpholin-3-one

Table 1: Deduced Physicochemical Properties of 5-Isopropylmorpholin-3-one

| Property | Value | Basis of Deduction |

| Molecular Formula | C₇H₁₃NO₂ | Identical to its structural isomer, 5-propylmorpholin-3-one. |

| Molecular Weight | 143.18 g/mol | Calculated from the molecular formula (C₇H₁₃NO₂). |

| Structure | See Figure 1 | Based on IUPAC nomenclature for a morpholin-3-one ring with an isopropyl group at the 5-position. |

Below is a diagram representing the chemical structure of 5-Isopropylmorpholin-3-one.

Figure 1: Chemical structure of 5-Isopropylmorpholin-3-one.

Synthetic Strategies for Substituted Morpholin-3-ones

While a specific, validated protocol for the synthesis of 5-Isopropylmorpholin-3-one is not published, several general and robust methods for the construction of the morpholin-3-one ring can be adapted. The most common approaches involve the cyclization of appropriately substituted acyclic precursors.

Cyclization of N-(2-hydroxyethyl) Amino Acid Derivatives

A primary route to morpholin-3-ones involves the intramolecular cyclization of N-(2-hydroxyethyl) amino acids or their corresponding esters. This pathway is advantageous due to the wide availability of starting materials, including a diverse range of amino acids that can introduce substitution at the 5-position.

The general workflow is as follows:

-

N-Alkylation: An amino acid (e.g., valine, which would provide the isopropyl group at the 5-position) is reacted with a 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol) or ethylene oxide to introduce the N-(2-hydroxyethyl) moiety.

-

Cyclization: The resulting N-substituted amino acid is then subjected to dehydrative cyclization, often promoted by heating or the use of a coupling agent, to form the six-membered lactam ring.

Figure 2: General synthetic pathway to 5-substituted morpholin-3-ones.

Alternative Synthetic Routes

Other established methods for synthesizing the morpholine core can also be adapted. For instance, a reaction between an appropriate amino alcohol and an α-haloacetyl halide followed by intramolecular cyclization is a viable strategy.[5] A one-pot synthesis of unsubstituted morpholin-3-one has been described involving the reaction of 2-aminoethanol with ethyl chloroacetate in the presence of a base, which could potentially be adapted for substituted analogs.[6]

Experimental Protocol: General Procedure for N-Alkylation and Cyclization

The following is a representative, non-validated protocol based on general synthetic methodologies for morpholin-3-ones. Note: This protocol must be optimized for the specific synthesis of 5-Isopropylmorpholin-3-one.

Step 1: Synthesis of N-(2-hydroxyethyl)valine

-

To a solution of L-valine (1 eq.) in an aqueous basic solution (e.g., sodium hydroxide), add 2-chloroethanol (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-hydroxyethyl)valine.

Step 2: Cyclization to 5-Isopropylmorpholin-3-one

-

Suspend N-(2-hydroxyethyl)valine (1 eq.) in a high-boiling point, inert solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction until completion.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-Isopropylmorpholin-3-one.

Applications and Pharmacological Context

The morpholine moiety is a key component in numerous approved drugs, including the antibiotic Linezolid and the antidepressant Reboxetine.[7] Derivatives of the morpholine scaffold have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer: Certain morpholine-containing compounds have shown potent activity against various cancer cell lines.[4]

-

Neuroprotective: The scaffold is present in molecules designed to treat neurodegenerative diseases like Alzheimer's.[8]

-

Antimicrobial and Antifungal: Morpholine derivatives are utilized in both pharmaceutical and agrochemical applications for their antimicrobial properties.[4][7]

The introduction of an isopropyl group at the 5-position of the morpholin-3-one ring, as in the title compound, can influence the molecule's lipophilicity and steric profile. These modifications can, in turn, affect its binding affinity to biological targets and its overall pharmacokinetic behavior. The synthesis of 5-Isopropylmorpholin-3-one would therefore be a logical step in a structure-activity relationship (SAR) study aimed at optimizing the biological activity of a lead compound containing the morpholin-3-one core.[4]

Conclusion

While 5-Isopropylmorpholin-3-one is not a widely cataloged compound, its molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 g/mol ) can be confidently established. Its synthesis is achievable through well-documented methods for constructing the morpholin-3-one ring, primarily via the cyclization of N-(2-hydroxyethyl)valine. Given the established importance of the morpholine and morpholin-3-one scaffolds in drug discovery, 5-Isopropylmorpholin-3-one represents a valuable building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge and strategic context necessary for researchers to synthesize, characterize, and explore the potential of this promising heterocyclic compound.

References

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

- Szostak, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

- Głowacka, I. E., et al. (2019).

- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

- MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules.

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

- PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central.

-

ResearchGate. (2021). Spectroscopic estimation of morpholine available in test sample. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules.

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Isopropylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropylmorpholin-3-one, a C5-substituted morpholin-3-one derivative. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from analogous structures, offers a detailed exploration of its nomenclature, predicted physicochemical properties, plausible synthetic routes, and potential applications in medicinal chemistry and drug development. Furthermore, this guide furnishes detailed, validated protocols for the synthesis of the core morpholin-3-one scaffold, along with a thorough analysis of its spectroscopic characteristics and safety considerations. The insights presented herein are intended to empower researchers to synthesize, characterize, and evaluate 5-Isopropylmorpholin-3-one and similar derivatives for their scientific investigations.

Introduction to the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Its unique combination of an ether and an amine functional group within a six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The morpholin-3-one core, a lactam derivative of morpholine, retains these advantageous features while providing a versatile platform for further chemical modification. The introduction of substituents onto the carbon framework of the morpholin-3-one ring, such as the isopropyl group at the C5 position, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Nomenclature and Structure

The systematic name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5-Isopropylmorpholin-3-one . The numbering of the morpholine ring commences with the oxygen atom as position 1 and proceeds sequentially around the ring, with the nitrogen atom at position 4.

Figure 2: Proposed synthetic pathway for 5-Isopropylmorpholin-3-one.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Acylation of 1-Amino-3-methylbutan-2-ol

-

Reaction Setup: To a solution of 1-amino-3-methylbutan-2-ol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

-

Reaction Setup: Dissolve the crude product from the previous step in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-Isopropylmorpholin-3-one.

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-Isopropylmorpholin-3-one would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of morpholin-3-one and the characteristic signals of an isopropyl group.

¹H NMR Spectroscopy

-

Isopropyl Group: A doublet for the six methyl protons (δ ≈ 0.9-1.1 ppm) and a septet for the methine proton (δ ≈ 1.8-2.2 ppm) are expected. The chemical shift of the methine proton will be influenced by its proximity to the C5 carbon of the morpholine ring.

-

Morpholine Ring Protons: The protons on the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

-

C2-H₂: A multiplet (δ ≈ 4.1-4.3 ppm).

-

C5-H: A multiplet (δ ≈ 3.3-3.6 ppm), coupled to the isopropyl methine proton.

-

C6-H₂: Two diastereotopic protons, likely appearing as complex multiplets (δ ≈ 3.5-3.9 ppm).

-

-

N-H: A broad singlet (δ ≈ 7.0-8.0 ppm), the chemical shift of which is solvent-dependent.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C3): A signal in the downfield region (δ ≈ 168-172 ppm).

-

Isopropyl Group: Two signals, one for the two equivalent methyl carbons (δ ≈ 18-22 ppm) and one for the methine carbon (δ ≈ 30-35 ppm).

-

Morpholine Ring Carbons:

-

C2: (δ ≈ 68-72 ppm).

-

C5: (δ ≈ 50-55 ppm).

-

C6: (δ ≈ 65-70 ppm).

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C-O-C Stretch: A strong absorption in the fingerprint region, typically around 1100-1150 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would likely involve the loss of the isopropyl group, as well as cleavage of the morpholine ring.

Potential Applications in Drug Development

Substituted morpholin-3-ones are of significant interest in drug discovery due to their diverse biological activities. The introduction of an isopropyl group at the C5 position of the morpholin-3-one scaffold could lead to compounds with potential as:

-

Antimicrobial Agents: The lipophilicity introduced by the isopropyl group may enhance the ability of the molecule to penetrate bacterial cell membranes.

-

Anticancer Agents: The morpholine scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative activities.

-

CNS-Active Agents: The ability of the morpholine ring to improve blood-brain barrier penetration makes its derivatives attractive candidates for the development of drugs targeting the central nervous system.

Safety and Handling

Specific toxicity data for 5-Isopropylmorpholin-3-one is not available. However, based on the safety profile of the parent compound, morpholin-3-one, and other substituted morpholines, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Potential Hazards: Morpholin-3-one is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Similar hazards should be assumed for its derivatives.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Isopropylmorpholin-3-one represents a structurally interesting derivative of the medicinally relevant morpholin-3-one scaffold. While specific experimental data for this compound remains to be published, this technical guide has provided a comprehensive, albeit predictive, overview of its nomenclature, properties, synthesis, and potential applications. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into the biological activities of 5-Isopropylmorpholin-3-one and its analogues is warranted to explore their full potential in the field of drug discovery.

References

-

PubChem. (n.d.). 3-Morpholinone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Privileged Role of the Morpholinone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Morpholinone Derivatives

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the inclusion of this N,O-heterocycle often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, which are critical for successful drug development.[1][3] The morpholinone core, a ketone-containing analogue, retains these benefits while providing a versatile synthetic handle for further functionalization, making it an equally attractive target for chemists.[4][5]

This guide moves beyond a simple recitation of synthetic procedures. As a senior application scientist, the objective here is to provide a deep, mechanistic understanding of the core strategies employed in the synthesis of morpholinone derivatives. We will explore the causality behind experimental choices, from solvent selection to catalytic systems, to empower researchers in their own synthetic design and troubleshooting. The protocols described are designed to be self-validating, grounded in established, high-yield methodologies. This document will serve as a technical resource for scientists dedicated to leveraging the unique potential of the morpholinone scaffold in creating the next generation of therapeutic agents.

Strategic Overview: Pathways to the Morpholinone Core

The construction of the morpholinone ring can be approached from several distinct strategic directions. The choice of pathway is often dictated by the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule. This guide will focus on three dominant and highly effective strategies: Intramolecular Cyclization, Multicomponent Reactions (MCRs), and modern Asymmetric Synthesis.

Caption: Mechanism of base-mediated intramolecular SN2 cyclization.

Experimental Protocol 1: Synthesis of 4-Benzyl-3-morpholinone

This protocol details the synthesis from 2-(benzylamino)ethan-1-ol, a representative example of the intramolecular cyclization strategy.

Step A: Synthesis of N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzylamino)ethan-1-ol (5.0 g, 33.1 mmol) and dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a solution of sodium hydroxide (1.46 g, 36.4 mmol) in 20 mL of water.

-

Acylation: Add chloroacetyl chloride (2.8 mL, 34.7 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Workup: Separate the organic layer. Wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step.

Step B: Intramolecular Cyclization to 4-Benzyl-3-morpholinone

-

Reaction Setup: Dissolve the crude chloroacetamide from Step A in 100 mL of dry tetrahydrofuran (THF) in a 250 mL round-bottom flask under a nitrogen atmosphere. The use of a dry solvent and inert atmosphere is crucial to prevent quenching of the strong base.

-

Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (4.1 g, 36.4 mmol) portion-wise over 20 minutes. The portion-wise addition helps manage the reaction exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, 30% ethyl acetate in hexanes) to yield the pure 4-benzyl-3-morpholinone. [6]

Strategy 2: Ugi Multicomponent Reaction - A Gateway to Molecular Diversity

For drug discovery, the ability to rapidly generate libraries of related compounds is paramount. Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful tools for this purpose. [7][8]The Ugi reaction brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single, highly efficient step to form a linear α-acylamino amide adduct. [9][10] By judiciously choosing a starting component that contains a second, suitably positioned reactive handle, this linear adduct can be coaxed to cyclize in a subsequent step (a "post-Ugi transformation"), directly yielding complex heterocyclic scaffolds like morpholinones.

The Ugi/Cyclization Logic

To synthesize a morpholinone, a common strategy is to use an amino alcohol as the "amine" component and a halo-carboxylic acid (e.g., chloroacetic acid) as the "acid" component.

-

Ugi-4CR: The four components react to form the linear Ugi adduct. The reaction is typically exothermic and completes within minutes to hours in a polar aprotic solvent like methanol or DMF. [10]2. Post-Ugi Intramolecular O-Alkylation: The hydroxyl group from the original amino alcohol is now perfectly positioned to act as a nucleophile. Upon addition of a base (similar to Strategy 1), it attacks the α-carbon bearing the halogen (from the original halo-carboxylic acid), displacing the halide and forming the six-membered morpholinone ring. This tandem approach allows for the introduction of four points of diversity (R¹, R², R³, R⁴) around the core in just two synthetic steps.

Caption: Workflow for morpholinone synthesis via a post-Ugi cyclization strategy.

Experimental Protocol 2: Post-Ugi Synthesis of a Trisubstituted Morpholinone

Step A & B (One-Pot): Ugi Reaction and Subsequent Cyclization

-

Reaction Setup: In a 100 mL flask, dissolve the amino alcohol (e.g., 2-aminoethanol, 10 mmol) and the aldehyde (e.g., benzaldehyde, 10 mmol) in methanol (40 mL). Stir for 20 minutes at room temperature to pre-form the imine.

-

Component Addition: Add the carboxylic acid (e.g., chloroacetic acid, 10 mmol), followed by the isocyanide (e.g., tert-butyl isocyanide, 10 mmol). The isocyanide is often added last as it is the most reactive and volatile component.

-

Ugi Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS to observe the formation of the linear adduct.

-

Cyclization: After confirming the formation of the Ugi adduct, add potassium carbonate (K₂CO₃, 2.1 g, 15 mmol) directly to the reaction mixture. The choice of a milder base like K₂CO₃ is often sufficient here and simplifies the workup compared to stronger, more reactive bases.

-

Heating: Heat the mixture to reflux (approx. 65 °C) for 12 hours to drive the intramolecular cyclization.

-

Workup and Purification: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material via column chromatography to obtain the desired morpholinone.

Strategy 3: Asymmetric Synthesis - Achieving Stereochemical Precision

For pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is not just important; it is often mandatory. Chiral morpholinones are critical building blocks for many drugs. [11]Asymmetric synthesis strategies are employed to produce a single enantiomer of a chiral molecule, avoiding the need for costly and inefficient separation of racemic mixtures.

Catalytic Enantioselective Synthesis: A Modern Approach

One of the most elegant strategies is the use of a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. [11] A notable example is the synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. [11][12]The proposed mechanism involves a domino sequence:

-

[4+2] Heteroannulation: The CPA catalyst activates the glyoxal, facilitating a formal [4+2] cycloaddition with the amino alcohol to form a cyclic α-iminium hemiacetal intermediate.

-

Asymmetric aza-Benzilic Ester Rearrangement: The chiral environment created by the catalyst then controls a subsequent 1,2-aryl/alkyl shift, which sets the stereocenter at the C3 position with high enantioselectivity. [11][12]This rearrangement is the key stereochemistry-determining step.

Experimental Protocol 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a C3-Aryl Morpholinone

Note: This is a specialized protocol requiring expertise in asymmetric catalysis and inert atmosphere techniques.

-

Catalyst & Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

-

Reaction Setup: Add the solvent (e.g., toluene, 0.1 M) followed by the 2-(arylamino)ethan-1-ol (1.0 equiv).

-

Substrate Addition: Add the arylglyoxal (1.2 equiv) and any required additives (e.g., 4Å molecular sieves to remove trace water).

-

Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for 24-48 hours. The precise temperature and reaction time are critical for achieving high yield and enantioselectivity and must be optimized for each substrate.

-

Monitoring: Monitor the reaction by chiral HPLC to determine both conversion and enantiomeric excess (ee).

-

Purification: Upon completion, concentrate the reaction mixture directly and purify by column chromatography on silica gel to isolate the enantioenriched morpholinone product.

Data Summary: A Comparative Overview

The following table provides a generalized comparison of the discussed synthetic strategies, highlighting their respective strengths and typical performance metrics.

| Strategy | Key Features | Typical Yields | Stereocontrol | Throughput |

| Intramolecular Cyclization | Robust, predictable, good for specific targets. | 70-95% | Achievable with chiral starting materials. | Low to Medium |

| Post-Ugi Cyclization | High diversity, rapid library synthesis. [9] | 40-75% (over 2 steps) | Difficult without chiral components. | High |

| Asymmetric Catalysis | Direct access to enantioenriched products. [11] | 60-90% | Excellent (often >90% ee). | Medium |

Conclusion and Future Outlook

The synthesis of morpholinone derivatives is a mature yet continually evolving field. While classic intramolecular cyclizations remain the bedrock for producing specific, well-defined targets, the demand for molecular diversity in drug screening has elevated multicomponent reactions to a position of prominence. The future, undoubtedly, lies in the continued development of novel catalytic asymmetric methods. [5]These strategies, which combine the efficiency of catalysis with the precision of stereochemical control, will be instrumental in unlocking the full potential of the morpholinone scaffold. As our understanding of disease biology deepens, the ability to rapidly and precisely synthesize novel, drug-like morpholinone derivatives will remain a critical enabling technology for medicinal chemists and drug development professionals.

References

-

Nazarbayev University. Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Available from: [Link]

-

Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. Available from: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1433–1474. Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

Wikipedia. Ugi reaction. Available from: [Link]

-

Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Yadav, J.S., et al. (2023). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available from: [Link]

-

Zhang, Z., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 4(9), 3549-3552. Available from: [Link]

-

Dömling, A. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. Available from: [Link]

-

El Kaim, L., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available from: [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprems.com [ijprems.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nur.nu.edu.kz [nur.nu.edu.kz]

- 10. Ugi reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Development

Abstract: The morpholine heterocycle has emerged as a cornerstone in medicinal chemistry, transitioning from a simple solvent to a privileged structural motif in a multitude of clinically relevant therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the diverse biological activities of morpholine-containing compounds. We will explore the fundamental physicochemical and pharmacokinetic advantages conferred by the morpholine ring that contribute to its "drug-like" character. This guide will then delve into the significant role of morpholine derivatives in key therapeutic areas, including oncology, infectious diseases, central nervous system disorders, and inflammation. By integrating mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols, this guide aims to not only present the current state of the field but also to provide a rationale-driven framework for the design and evaluation of next-generation morpholine-based therapeutics.

Introduction: The Ascendancy of the Morpholine Ring in Medicinal Chemistry

The six-membered saturated heterocycle containing a nitrogen and an oxygen atom, known as morpholine, has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in numerous approved drugs is a testament to its advantageous properties that extend beyond simple scaffolding.[3]

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety: A Foundation for Drug-Likeness

The morpholine ring is not merely a passive linker but an active contributor to the overall developability of a drug candidate. Its unique combination of features favorably influences key pharmacokinetic parameters.[2][4]

-

Impact on Solubility, Lipophilicity, and pKa: The presence of the oxygen atom in the morpholine ring increases the hydrophilicity of molecules, often leading to improved aqueous solubility.[3] This is a critical factor in achieving adequate bioavailability for oral administration. The nitrogen atom, being a weak base, typically imparts a pKa in the physiological range, which can be crucial for optimizing absorption and distribution.[4] The morpholine moiety provides a well-balanced lipophilic-hydrophilic profile, a key determinant of a compound's ability to permeate biological membranes.[5]

-

Role in Enhancing Metabolic Stability and Reducing Toxicity: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[2] Its incorporation can block metabolically labile sites in a parent molecule, thereby enhancing its stability. Furthermore, the metabolic byproducts of morpholine are often non-toxic, contributing to a favorable safety profile.[4]

-

Contribution to Blood-Brain Barrier Permeability: For central nervous system (CNS) drug discovery, the ability of a molecule to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of the morpholine scaffold, including its balanced lipophilicity and hydrogen bonding capacity, often facilitate BBB penetration.[4][5]

Morpholine as a "Privileged Structure": A Statistical and Historical Perspective in Drug Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The morpholine ring fits this description, as it is found in a wide array of drugs with diverse mechanisms of action.[2] This versatility stems from its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding via the oxygen atom and interactions involving the nitrogen atom.[4]

Elucidating the Anticancer Potential of Morpholine-Containing Agents

The application of morpholine derivatives in oncology is a rapidly expanding field, with numerous compounds targeting critical pathways in cancer cell proliferation and survival.[1][6]

Targeting Key Oncogenic Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in human cancers.[7] The morpholine moiety has been successfully incorporated into numerous PI3K and mTOR inhibitors. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[8]

Data Table 1: In Vitro Potency of Selected Morpholine-Containing PI3K/mTOR Inhibitors. [9][10]

| Compound | Target(s) | Cell Line | IC50 (nM) |

| GDC-0941 | PI3Kα/δ | PC3 | 33 |

| Compound 10e | mTOR | A549 | 33 |

| Compound 28 | PI3K/mTOR | - | 0.2 (PI3K), 138 (mTOR) |

| Compound 30 | PI3K/mTOR | - | 0.4 (PI3K), ~200 (mTOR) |

| Compound 31 | PI3K/mTOR | - | 0.1 (PI3K), 74 (mTOR) |

Cytotoxic Morpholine Derivatives: Mechanisms and Applications

Beyond targeted therapies, a number of morpholine-containing compounds exhibit broad cytotoxic activity against various cancer cell lines.[1] The mechanisms of action for these compounds are diverse and can include the induction of apoptosis, disruption of the cell cycle, and inhibition of topoisomerases.

Experimental Workflow for Assessing Anticancer Activity

The initial assessment of a compound's anticancer potential is typically performed using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which is an indicator of cell viability.[11]

Detailed Protocol 1: MTT Assay for Cell Viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy in a more physiologically relevant setting.[12] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer agents.[12][13]

Workflow Diagram 1: Xenograft Tumor Model Workflow.

Caption: Workflow of a typical in vivo xenograft study.

Morpholine Derivatives in Combating Infectious Diseases

The morpholine scaffold is also a valuable component in the development of antimicrobial agents.[1][14]

Antibacterial and Antifungal Activity

Morpholine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The exact mechanisms of action can vary, but they often involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Data Table 2: Minimum Inhibitory Concentrations (MICs) of Representative Antimicrobial Morpholine Compounds. [5][14]

| Compound | Organism | MIC (µg/mL) |

| Compound 12 | S. aureus | 25 |

| S. epidermidis | 19 | |

| B. cereus | 21 | |

| M. luteus | 16 | |

| E. coli | 29 | |

| C. albicans | 20 | |

| A. niger | 40 | |

| Complexes 2-5 | S. aureus | 2-5 |

Antiviral and Antileishmanial Applications

The broad biological activity of morpholine compounds extends to antiviral and antiparasitic applications.[1] For example, certain morpholine derivatives have shown inhibitory activity against various viruses, while others have demonstrated efficacy against parasites like Leishmania donovani.[14]

Methodologies for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol 2: Broth Microdilution Assay.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the morpholine compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The Role of Morpholine Scaffolds in Central Nervous System (CNS) Disorders

The ability of many morpholine-containing compounds to cross the blood-brain barrier has made them attractive candidates for the treatment of various CNS disorders.[4]

Targeting Neurodegenerative Diseases

One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Several morpholine derivatives have been identified as potent AChE inhibitors.[15]

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic approach for Parkinson's disease, while MAO-A inhibitors are used as antidepressants. Morpholine-based compounds have been developed as inhibitors of both MAO-A and MAO-B.[11][16]

Signaling Pathway Diagram 1: Role of MAO in Neurotransmitter Metabolism.

Caption: Inhibition of MAO by morpholine derivatives increases neurotransmitter levels.

Data Table 3: Inhibitory Activity of Morpholine Derivatives against AChE, BuChE, and MAO. [11][15][16]

| Compound | Target | IC50 (µM) |

| 11g | AChE | 1.94 |

| BuChE | 28.37 | |

| MO1 | MAO-B | 0.030 |

| MO7 | MAO-B | 0.25 |

| C14 | MAO-A | 7.91 |

| C6 | MAO-A | 8.45 |

Experimental Approaches for Evaluating Neuroprotective Effects

The Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity and the potency of its inhibitors.[17][18]

Detailed Protocol 3: Ellman's Assay for Acetylcholinesterase Inhibition.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Properties of Morpholine Compounds

Morpholine derivatives have also demonstrated significant anti-inflammatory potential, suggesting their utility in treating a variety of inflammatory conditions.[1]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of morpholine compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This can be achieved through the inhibition of key enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB.

In Vitro and In Vivo Models for Assessing Anti-inflammatory Activity

In vitro, the anti-inflammatory activity of compounds can be assessed by measuring their ability to suppress the inflammatory response of macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Workflow Diagram 2: Carrageenan-Induced Paw Edema Assay Workflow.

Caption: Procedure for the carrageenan-induced paw edema model.

Synthesis and Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the morpholine ring and the core scaffold to which it is attached.

Common Synthetic Routes to Biologically Active Morpholine Derivatives

A variety of synthetic methodologies have been developed for the preparation of morpholine-containing compounds, often starting from readily available precursors. These methods allow for the systematic variation of substituents to explore the structure-activity relationship.

Key SAR Findings Across Different Therapeutic Areas

-

Anticancer Activity: For PI3K/mTOR inhibitors, the morpholine ring is often crucial for hinge binding. Substitutions on other parts of the molecule are tailored to enhance potency and selectivity. In some cytotoxic derivatives, the presence of aromatic rings with specific halogen substitutions on the morpholine-containing scaffold increases activity.[1]

-

Antimicrobial Activity: The antimicrobial potency can be significantly influenced by the lipophilicity of the substituents on the morpholine ring.

-

CNS Activity: For cholinesterase and MAO inhibitors, the overall shape of the molecule and the presence of specific functional groups that can interact with the active site of the enzyme are critical. The morpholine moiety often contributes to the optimal positioning of these groups.

Diagram 2: General SAR observations for Morpholine Derivatives.

Caption: Key structural features influencing the biological activity of morpholine compounds.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Emerging Therapeutic Targets: The application of morpholine-based compounds to novel and challenging targets, such as protein-protein interactions and epigenetic modulators, is an exciting avenue for future exploration.

-

The Role of Computational Chemistry: In silico methods, including molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of more potent and selective morpholine-based drugs.[9]

-

Concluding Remarks: The unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has solidified the position of the morpholine ring as a truly privileged scaffold in medicinal chemistry. The continued exploration of this versatile heterocycle promises to yield a new generation of innovative medicines to address unmet medical needs.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link].

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link].

-